4-Fluorobenzoylacetonitrile
Overview
Description
4-Fluorobenzoylacetonitrile, with the chemical formula C9H6FNO, is a compound characterized by the presence of fluorine and nitrile functional groups . It is also known by other names such as 3-Oxo-3-(4-fluorophenyl)propionitrile and 4-Fluorophenacyl cyanide . This compound is used in various chemical processes and has significant applications in scientific research.
Mechanism of Action
Target of Action
4-Fluorobenzoylacetonitrile is primarily used as a reagent in the synthesis of various compounds .
Mode of Action
As a chemical reagent, this compound interacts with other compounds during synthesis reactions . The specifics of these interactions depend on the particular reaction conditions and the other compounds present .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the compounds it helps synthesize . For example, it is used in the synthesis of Blonanserin, a 5-HT2 serotonin receptor and D2 dopamine receptor antagonist . In this context, the biochemical pathways related to serotonin and dopamine would be affected .
Pharmacokinetics
The pharmacokinetic properties of the compounds it helps synthesize would be of interest .
Result of Action
The molecular and cellular effects of this compound are again dependent on the compounds it helps synthesize . For instance, in the case of Blonanserin, the result would be antagonism of certain serotonin and dopamine receptors .
Action Environment
The action of this compound is heavily influenced by the environment in which it is used, including factors like temperature, pH, and the presence of other compounds . These factors can influence the efficiency of the reactions it is involved in .
Its impact on biological systems is therefore indirect, and depends on the specific compounds it helps to create .
Biochemical Analysis
Biochemical Properties
4-Fluorobenzoylacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It is used as a reagent in the synthesis of Blonanserin, a 5-HT2 serotonin receptor and D2 dopamine receptor antagonist, which is used as an antipsychotic . Additionally, this compound is involved in the preparation of pyrazolopyrimidines, which are potential antimicrobial and antioxidant agents . The compound interacts with various enzymes and proteins, including prostaglandin synthetase, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins . This interaction is crucial for its anti-inflammatory activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It inhibits the production of prostaglandins in humans, which may be due to its ability to inhibit cellular respiration . This inhibition can lead to increased blood pressure and heart rate, gastrointestinal symptoms such as nausea and vomiting, and central nervous system symptoms such as headache, drowsiness, dizziness, or confusion . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the receptor site of prostaglandin synthetase, inhibiting the enzyme’s activity and thereby reducing the production of prostaglandins . This inhibition is a key factor in its anti-inflammatory properties. Additionally, the compound’s ability to inhibit cellular respiration further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that prolonged exposure to this compound can lead to sustained inhibition of prostaglandin production and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended anti-inflammatory effects without significant adverse reactions . At higher doses, toxic or adverse effects such as increased blood pressure, gastrointestinal symptoms, and central nervous system disturbances have been observed . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as prostaglandin synthetase, influencing the metabolic flux and levels of metabolites . The compound’s role in the synthesis of pharmaceutical agents also implicates it in broader metabolic networks within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Fluorescence microscopy and other techniques are often used to study its localization and potential effects on cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-fluoroacetophenone with sodium cyanide in the presence of a suitable solvent . Another method involves the reaction of malononitrile with fluorobenzene . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors capable of conducting high-pressure, high-temperature, and low-temperature reactions . The use of polyphosphoric acid as a catalyst is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can produce amines.
Substitution: This reaction can result in the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
4-Fluorobenzoylacetonitrile is used in the synthesis of various pharmaceutical compounds, including Blonanserin, a 5-HT2 serotonin receptor and D2 dopamine receptor antagonist used as an antipsychotic . It is also used in the preparation of pyrazolopyrimidines, which have potential antimicrobial and antioxidant properties . Additionally, this compound is used in the development of new chemical entities for various industrial applications .
Comparison with Similar Compounds
- 4-Chlorobenzoylacetonitrile
- 4-Bromobenzoylacetonitrile
- 4-Methoxybenzoylacetonitrile
- 4-Toluoylacetonitrile
Comparison: 4-Fluorobenzoylacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs . This makes it particularly useful in the synthesis of pharmaceutical compounds where specific receptor interactions are crucial .
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJBBLDAJBJVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382482 | |
Record name | 4-Fluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4640-67-9 | |
Record name | 4-Fluoro-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4640-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-FLUOROBENZOYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1LTB8K2DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Fluorobenzoylacetonitrile considered a promising component for organic solar cells?
A1: this compound exhibits several properties desirable for organic solar cells:
- Tunable Energy Levels: Its incorporation as an acceptor unit in D-π-A systems allows for fine-tuning the energy levels within the molecule. This is crucial for efficient charge transfer processes within the solar cell []. The study demonstrated that using this compound resulted in a HOMO level of -5.27 eV and a LUMO level of -3.26 eV for the synthesized SOM [].
- Optimal Band Gap: The presence of this compound helps achieve a suitable optical band gap, around ~2.01 eV in this case []. This band gap is ideal for absorbing sunlight and converting it into electricity.
- Good Solubility: The molecule contributes to the overall solubility of the SOM, which is essential for solution processing techniques used in device fabrication [].
Q2: How does the structure of this compound influence its performance in the D-π-A system?
A2: While the provided research [] focuses on the overall performance of the synthesized SOM containing this compound, it doesn't delve into specific structure-activity relationships. Further research exploring modifications to the this compound structure and their impact on energy levels, absorption spectra, and overall device performance would be valuable. This could involve investigating the effects of different substituents, their positions on the aromatic ring, or modifications to the acyl acetonitrile moiety.
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